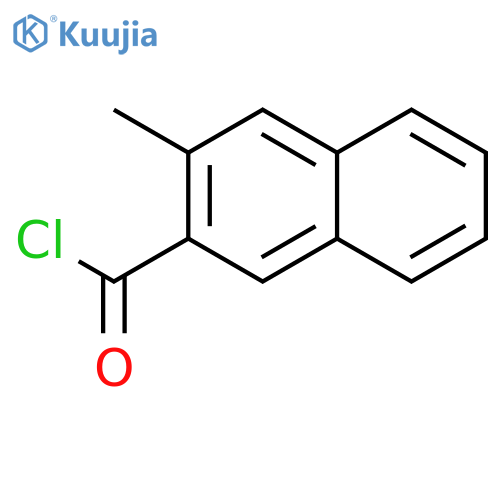Cas no 87700-63-8 (2-Naphthalenecarbonylchloride, 3-methyl-)

87700-63-8 structure
商品名:2-Naphthalenecarbonylchloride, 3-methyl-
2-Naphthalenecarbonylchloride, 3-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarbonylchloride, 3-methyl-
- 2-Naphthalenecarbonyl chloride, 3-methyl- (9CI)
- 3-methylnaphthalene-2-carbonyl chloride
-
- インチ: 1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3
- InChIKey: ZDONAPVXGMUYOU-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(C1=C(C)C=C2C(C=CC=C2)=C1)=O
計算された属性
- せいみつぶんしりょう: 204.034
- どういたいしつりょう: 204.034
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 17.1A^2
2-Naphthalenecarbonylchloride, 3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003632-500mg |
2-Methylnaphthalene-3-carbonyl chloride |
87700-63-8 | 98% | 500mg |
$989.80 | 2023-08-31 | |
| Alichem | A219003632-1g |
2-Methylnaphthalene-3-carbonyl chloride |
87700-63-8 | 98% | 1g |
$1819.80 | 2023-08-31 |
2-Naphthalenecarbonylchloride, 3-methyl- 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
87700-63-8 (2-Naphthalenecarbonylchloride, 3-methyl-) 関連製品
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 13769-43-2(potassium metavanadate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
